molecular formula C12H23NO4 B2446860 Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate CAS No. 2228343-32-4

Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate

Cat. No. B2446860
CAS RN: 2228343-32-4
M. Wt: 245.319
InChI Key: AYAMMHUWFRKYBA-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, also known as TBCM, is a chemical compound that belongs to the class of morpholine derivatives. It is a white crystalline solid that is soluble in water and organic solvents. TBCM has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. In

Scientific Research Applications

  • Cardioprotection and Ischemic Heart Disease Treatment :

    • Cheng et al. (2006) discovered potent malonyl-CoA decarboxylase inhibitors, including compounds related to tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, demonstrating significant potential in treating ischemic heart diseases by improving cardiac efficiency and function in a rat heart global ischemia/reperfusion model (Cheng et al., 2006).
  • Synthesis of Novel Morpholine Derivatives :

    • D’hooghe et al. (2006) explored the synthesis of novel morpholine derivatives, including tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, emphasizing their potential applications in various chemical synthesis processes (D’hooghe et al., 2006).
  • Kinase Inhibition for Autoimmune Disease Treatment :

    • Regan et al. (2003) reported on the role of tert-butyl group-containing compounds, like tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, in inhibiting p38alpha MAP kinase, with potential applications in treating autoimmune diseases (Regan et al., 2003).
  • Thermochromic Properties and Chemical Synthesis :

    • Komissarov et al. (1991) studied the thermochromic properties of compounds related to tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate, showing their potential in developing materials with temperature-sensitive color-changing properties (Komissarov et al., 1991).
  • Applications in Solid-Phase Synthesis :

    • Beech et al. (2001) discussed the use of tert-butyl esters like tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate in solid-phase synthesis, demonstrating their utility in facilitating nucleophilic chemistry (Beech et al., 2001).

properties

IUPAC Name

tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-6-7-16-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAMMHUWFRKYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate

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